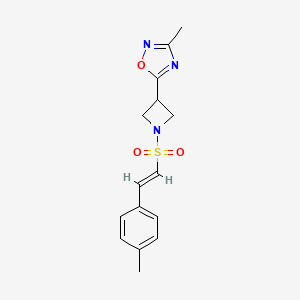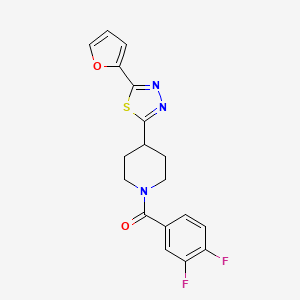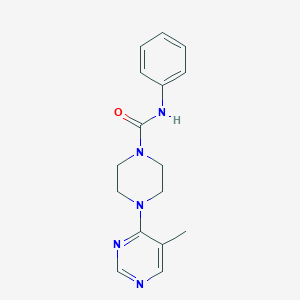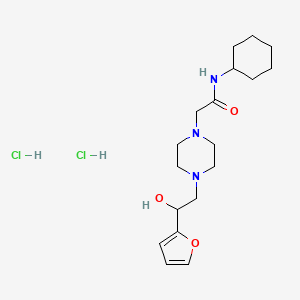
(E)-3-methyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-methyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Pharmaceutical Applications : This compound has been studied in the context of pharmaceuticals, particularly in relation to azetidine, pyrrolidine, and piperidine derivatives. These compounds, including oxadiazole derivatives, are investigated for their potential as selective 5-HT-1D receptor agonists, which can be used for treating conditions like migraine. They offer the advantage of fewer side-effects compared to other treatments (Habernickel, 2001).
Antimicrobial and Antifungal Properties : Research has shown that derivatives of 1,3,4-oxadiazole, a component of the compound, exhibit significant antibacterial and antifungal activities. This includes the ability to combat various bacterial strains and fungi, indicating potential applications in the development of new antimicrobial agents (Prajapati & Thakur, 2014).
Anticancer Research : Substituted 1,3,4-oxadiazoles have been explored for their potential anti-cancer properties. Their incorporation into different molecular frameworks, such as tetrahydropyridines, has been studied for enhancing biological activity against cancer cells, making them candidates for anticancer drug development (Redda & Gangapuram, 2007).
Agricultural Applications : Certain 1,3,4-oxadiazole derivatives have been evaluated for their effectiveness against plant pathogens. They have shown promise in combating bacterial leaf blight in rice, indicating potential uses in agricultural pest control (Shi et al., 2015).
Corrosion Inhibition : Research has also delved into the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors, particularly for protecting metals like steel in harsh chemical environments. This suggests applications in material science and engineering (Ammal et al., 2018).
Enzyme Inhibition and Binding Studies : These compounds have been studied for their potential in inhibiting enzymes and binding to proteins like serum albumin. This research is crucial in drug development for targeting specific biological processes (Virk et al., 2023).
Neurological Research : Azetidinyl oxadiazoles have been identified as potential modulators in neurological research, particularly as allosteric modulators of mGluR5, a receptor involved in various neurological processes. This suggests applications in treating neurological disorders (Packiarajan et al., 2012).
properties
IUPAC Name |
3-methyl-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-3-5-13(6-4-11)7-8-22(19,20)18-9-14(10-18)15-16-12(2)17-21-15/h3-8,14H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEONZQMRQSPNPZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)

![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)



![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)
![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)